![molecular formula C18H15Cl2N5O3 B1668528 4-[2-(4-Azidophenyl)acetamido]-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid CAS No. 208928-25-0](/img/structure/B1668528.png)
4-[2-(4-Azidophenyl)acetamido]-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CGP61594 is a bioactive chemical.
科学的研究の応用
NMDA Receptor Antagonism
- 2-Carboxy-1,2,3,4-tetrahydroquinoline derivatives, related to 4-[2-(4-Azidophenyl)acetamido]-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid, have been synthesized and evaluated for in vitro antagonist activity at the glycine site on the NMDA receptor. These compounds show potential in binding with the glycine site and the neurotransmitter recognition (NMDA) site (Carling et al., 1992).
- Studies on trans-2-Carboxy-5,7-dichloro-4-amidotetrahydroquinolines, evolved from the lead 5,7-dichlorokynurenic acid, show nanomolar affinity for the glycine site on the N-methyl-D-aspartate (NMDA) receptor, suggesting high potential as NMDA antagonists (Leeson et al., 1992).
Neuroprotection and Anticonvulsant Activity
- Compounds like SM-31900, which share structural similarities with 4-[2-(4-Azidophenyl)acetamido]-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid, exhibit neuroprotective properties and anticonvulsant activity. They show high affinity for the NMDA receptor glycine-binding site and are systemically active (Ohtani et al., 2002).
Diagnostic Tools for Neurological Disorders
- Research into the synthesis and evaluation of related compounds aims at developing diagnostic tools for PET imaging to study glutamatergic neurotransmission in vivo, which is crucial in disorders like Parkinson's disease and schizophrenia (Piel et al., 2003).
Potential Anti-Cancer Activity
- Derivatives of tetrahydroquinoline, structurally related to the compound , have been explored for their potential as inhibitors for methionine synthase, showing promise in the treatment of certain breast and prostate tumors (Elfekki et al., 2014).
特性
CAS番号 |
208928-25-0 |
|---|---|
製品名 |
4-[2-(4-Azidophenyl)acetamido]-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid |
分子式 |
C18H15Cl2N5O3 |
分子量 |
420.2 g/mol |
IUPAC名 |
4-[[2-(4-azidophenyl)acetyl]amino]-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid |
InChI |
InChI=1S/C18H15Cl2N5O3/c19-10-6-12(20)17-13(7-10)22-15(18(27)28)8-14(17)23-16(26)5-9-1-3-11(4-2-9)24-25-21/h1-4,6-7,14-15,22H,5,8H2,(H,23,26)(H,27,28) |
InChIキー |
OVAIIHUWSLJJPO-UHFFFAOYSA-N |
SMILES |
C1C(C2=C(C=C(C=C2Cl)Cl)NC1C(=O)O)NC(=O)CC3=CC=C(C=C3)N=[N+]=[N-] |
正規SMILES |
C1C(C2=C(C=C(C=C2Cl)Cl)NC1C(=O)O)NC(=O)CC3=CC=C(C=C3)N=[N+]=[N-] |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
4-(2-(4-azidophenyl)acetylamino)-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid CGP 61594 CGP-61594 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




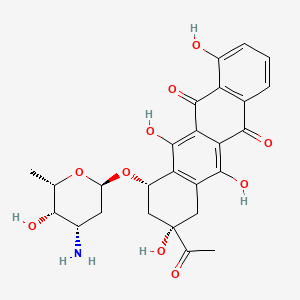
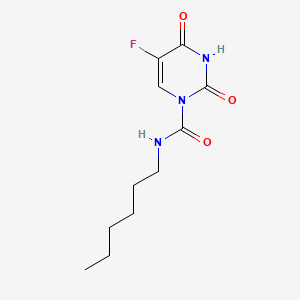
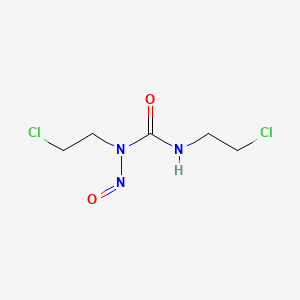
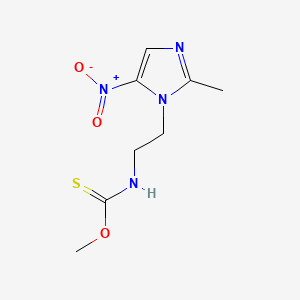
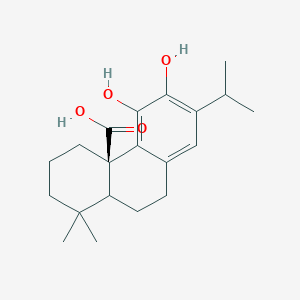
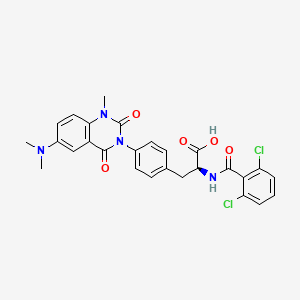
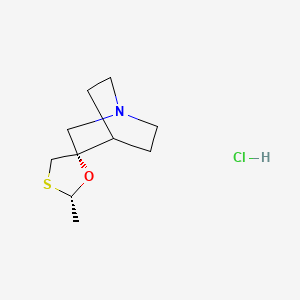
![1-[(2-Chlorophenyl)methyl]-5'-phenyl-spiro[3H-indole-3,2'(3'H)-[1,3,4]thiadiazol]-2(1H)-one](/img/structure/B1668462.png)
![5-Bromo-5'-phenyl-1-(2-phenylethyl)-spiro[3H-indole-3,2'(3'H)-[1,3,4]thiadiazol]-2(1H)-one](/img/structure/B1668463.png)
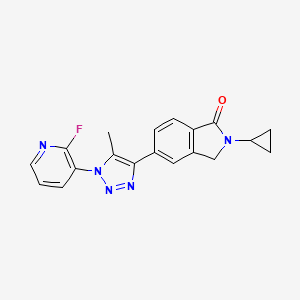
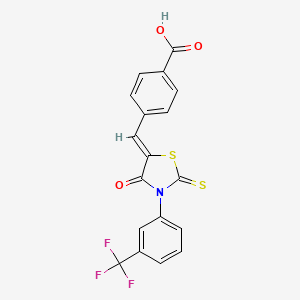
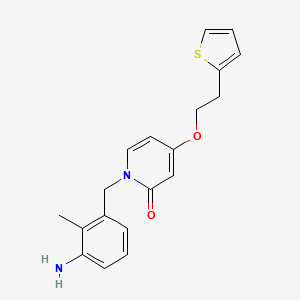
![N,N'-bis[3-(ethylamino)propyl]but-2-ene-1,4-diamine;tetrahydrochloride](/img/structure/B1668467.png)